molecular formula C19H20N4O2 B2968806 4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097902-48-0

4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2968806
CAS No.: 2097902-48-0
M. Wt: 336.395
InChI Key: AAECYAOSNHALTC-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a benzamide derivative featuring a pyridinyl-substituted pyrazole moiety linked via an ethyl chain to an ethoxy-substituted benzamide core. This structure combines a heteroaromatic pyrazole ring (with a pyridin-3-yl group at position 4) and a benzamide group modified with an ethoxy substituent at position 3.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-18-7-5-15(6-8-18)19(24)21-10-11-23-14-17(13-22-23)16-4-3-9-20-12-16/h3-9,12-14H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAECYAOSNHALTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The action of this compound affects the CXCR3 signaling pathway. This pathway is involved in various immune responses, including the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, the compound can modulate these immune responses.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole-containing benzamides are widely studied for their pharmacological versatility. Key analogues include:

  • N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (): This compound replaces the pyridin-3-yl-pyrazole in the target molecule with a pyridazinyl ring and dimethylpyrazole.
  • 4-(Bromomethyl)-N-(2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (): A bromomethyl substituent on the benzamide and a formyl group on the pyrazole distinguish this compound. The bromine enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites, unlike the non-reactive ethoxy group in the target compound .

Table 1: Structural Comparison of Pyrazole-Containing Analogues

Compound Name/ID Molecular Weight Key Substituents Structural Differences vs. Target
Target Compound ~404.44* Ethoxy, pyridin-3-yl-pyrazole Reference structure
Compound 380.44 Pyridazinyl, dimethylpyrazole Pyridazine vs. pyridine; dimethylpyrazole
4-(Bromomethyl)-...benzamide () ~424.33* Bromomethyl, formyl-phenylpyrazole Electrophilic bromine; formyl group

*Calculated based on formula.

Benzamide Derivatives with Ethoxy Groups

Ethoxy-substituted benzamides are explored for their balance of lipophilicity and solubility. Notable examples include:

  • BJ13590 (): 4-ethoxy-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3,5-dimethylbenzene-1-sulfonamide. Unlike the target compound, this features a sulfonamide group and a furan ring.
  • 832674-14-3 (): N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. This compound substitutes the pyrazole with a benzothiazole ring and introduces a fluorinated alkoxy chain, likely improving metabolic stability and blood-brain barrier penetration compared to the target’s pyridinyl-pyrazole .

Table 2: Ethoxy-Substituted Benzamide Analogues

Compound Name/ID Molecular Weight Key Substituents Pharmacological Implications
Target Compound ~404.44 Pyridinyl-pyrazole Potential kinase/viral target engagement
BJ13590 389.47 Sulfonamide, furan Enhanced solubility; possible protease inhibition
832674-14-3 N/A Benzothiazole, tetrafluoropropoxy Improved metabolic stability

Pharmacological Activity Comparisons

  • Antiviral Candidates (): Compounds like N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (127) demonstrate high binding energies to SARS-CoV-2 targets. The target compound’s ethoxy group may confer similar hydrophobicity, but its pyridinyl-pyrazole system could limit protease affinity compared to thiophene-containing analogues .
  • Kinase Inhibitors (): Derivatives such as 4-(((2-Aminoethyl)amino)methyl)-N-(2-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)ethyl)benzamide (3) are designed to inhibit Plk1.

Patent Landscape and Structural Variations

The European Patent EP 3 532 474 B1 () discloses benzamide derivatives with cyclohexylethoxy and fluoro substituents, e.g., 2-[(1S)-1-cyclohexyléthoxy]-5-fluoro-N-(1-méthyl-1H-pyrazol-5-yl)benzamide. These compounds emphasize bulky alkoxy groups and fluorine atoms for enhanced target affinity and pharmacokinetics. The target compound’s smaller ethoxy group and pyridinyl ring may reduce steric hindrance, favoring interactions with shallower binding pockets .

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